molecular formula C8H15ClN4O5 B1222690 5,6-Dihydro-5-azacytidine hydrochloride CAS No. 62402-31-7

5,6-Dihydro-5-azacytidine hydrochloride

カタログ番号: B1222690
CAS番号: 62402-31-7
分子量: 282.68 g/mol
InChIキー: MRFRLYAOBSTHHU-MVNLRXSJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-5-azacytidine hydrochloride involves the reduction of 5-azacytidine. The reaction typically requires a reducing agent such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions: 5,6-Dihydro-5-azacytidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Antitumor Activity

Mechanism of Action:
5,6-Dihydro-5-azacytidine functions primarily by inhibiting DNA methyltransferases. This inhibition leads to DNA hypomethylation, which can restore the expression of tumor-suppressor genes that are often silenced in cancer cells. The resultant antitumor activity is significant in various malignancies, including melanoma and mesothelioma .

Clinical Trials:
Several phase II clinical trials have assessed the efficacy of DHAC in treating different types of cancer:

  • Malignant Melanoma: In a study involving 40 patients with disseminated malignant melanoma, DHAC was administered as a continuous infusion at a dose of 5 g/m² over 24 hours. Among patients classified as "good risk," three objective regressions were observed, with a median survival time of 6.7 months across all participants .
  • Pleural Malignant Mesothelioma: Another phase II trial focused on pleural malignant mesothelioma reported promising results, indicating the potential for DHAC to be included in treatment regimens for this aggressive cancer type .

Stability and Dosage Advantages

Stability:
One of the notable advantages of this compound is its excellent stability over a broad pH range compared to its parent compound, 5-azacytidine. This stability allows for more flexible formulation and administration options in clinical settings .

Dosage Regimen:
The compound has been administered using various schedules, including daily injections over multiple days or less frequent dosing schedules, which may improve patient compliance and reduce side effects .

Potential in Combination Therapies

Due to its mechanism of action, DHAC may be effectively combined with other therapies to enhance overall treatment efficacy. The absence of significant myelosuppression observed in some studies suggests that DHAC could be integrated into combination regimens without exacerbating hematological toxicity . This characteristic opens avenues for exploring its use alongside other chemotherapeutic agents.

Case Studies and Patient Outcomes

Notable Responses:
In clinical observations, some patients exhibited remarkable responses to DHAC treatment:

  • A complete response lasting over 11 months was documented in a patient with extensive visceral metastases.
  • Another patient achieved a complete response lasting more than 4.7 months despite having nonvisceral metastatic disease .

These case studies highlight the potential for durable responses in specific patient populations, particularly those classified as "good risk."

Summary Table of Key Findings

Aspect Details
Compound Name This compound
Mechanism Inhibits DNA methyltransferase; induces DNA hypomethylation
Clinical Applications Malignant melanoma, pleural malignant mesothelioma
Stability Excellent over broad pH range
Dosage Regimen Continuous infusion; flexible scheduling options
Patient Outcomes Notable complete responses; median survival ~6.7 months

生物活性

5,6-Dihydro-5-azacytidine hydrochloride (DHAC) is a synthetic nucleoside analogue of deoxycytidine, primarily known for its role as an inhibitor of DNA methyltransferases. This compound has garnered attention due to its potential therapeutic applications in oncology and epigenetic research. This article explores the biological activity of DHAC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₈H₁₄N₄O₅·HCl
  • Molecular Weight : 282.68 g/mol
  • CAS Number : 62402-31-7
  • Solubility : Soluble in water up to 100 mM .

DHAC functions primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to:

  • DNA Demethylation : Reduction in DNA methylation levels can reactivate silenced genes, particularly those involved in tumor suppression .
  • Alteration of Gene Expression : By demethylating DNA, DHAC influences the expression of various genes, potentially reversing aberrant gene silencing associated with cancer .

In Vitro Studies

  • Cytotoxicity Against Cancer Cells :
    • DHAC has demonstrated cytostatic activity against various cancer cell lines. For instance, studies have shown that it exhibits significant cytotoxic effects on mouse leukemic L1210 cells .
    • In a comparative study, DHAC was found to be chemically stable and soluble, enhancing its potential as a therapeutic agent against malignancies .
  • Impact on Metabolism :
    • Research indicates that DHAC can induce metabolic changes in treated cells. For example, co-cultivation with DHAC has led to the production of new metabolites in fungal cultures, suggesting its role in activating silent metabolic pathways .

Clinical Studies

  • Phase II Trials :
    • A phase II study evaluated the efficacy of DHAC in patients with disseminated malignant melanoma. Patients received continuous infusion of DHAC at a dosage of 5 g/m² over 24 hours. The results indicated some degree of clinical activity, although the response rate was variable among patients .
  • Resistance Mechanisms :
    • Despite its potential, resistance to DHAC treatment has been observed. Studies using mass spectrometry have shown that while some patients incorporate sufficient amounts of the drug into their DNA, others do not benefit clinically despite similar incorporation levels .

Case Studies and Research Findings

StudySubjectFindings
Malignant MelanomaPhase II trial showed variable response rates; continuous infusion demonstrated clinical activity.
Mouse LeukemiaSignificant cytostatic activity against L1210 cells confirmed potential as an anti-cancer agent.
Fungal MetabolismInduction of new metabolites when cultured with DHAC; suggests epigenetic manipulation capabilities.

特性

IUPAC Name

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5.ClH/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFRLYAOBSTHHU-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62488-57-7 (Parent)
Record name Dihydro-5-azacytidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL)
Record name DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

62402-31-7
Record name Dihydro-5-azacytidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRO-5-AZACYTIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5S1BS78J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-5-azacytidine hydrochloride
Reactant of Route 2
5,6-Dihydro-5-azacytidine hydrochloride
Reactant of Route 3
5,6-Dihydro-5-azacytidine hydrochloride
Reactant of Route 4
5,6-Dihydro-5-azacytidine hydrochloride
Reactant of Route 5
5,6-Dihydro-5-azacytidine hydrochloride
Reactant of Route 6
5,6-Dihydro-5-azacytidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。